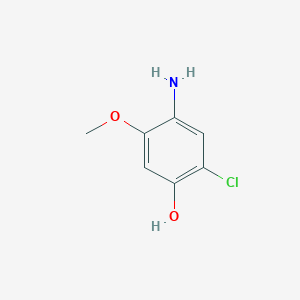
4-Amino-2-chloro-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloro-5-methoxyphenol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of phenol, characterized by the presence of amino, chloro, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-5-methoxyphenol typically involves multiple steps. One common method includes the methylation of a precursor compound, followed by chlorination and subsequent amination. For instance, dimethyl sulphate can be used for methylation, N-chloro-succinimide for chlorination, and an appropriate amine source for the final amination step .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chloro-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using N-chloro-succinimide, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Amino-2-chloro-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-2-methoxyphenol: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-Chloro-2-methoxyphenol:
4-Amino-2-chloro-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness: 4-Amino-2-chloro-5-methoxyphenol is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-amino-2-chloro-5-methoxyphenol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,9H2,1H3 |
InChI Key |
VFNLWBLWXOTMJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















